N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-9-10-18(31-2)20-13(17)12-16(24-20)21(29)23-11-5-8-19(28)27-22-25-14-6-3-4-7-15(14)26-22/h3-4,6-7,9-10,12,24H,5,8,11H2,1-2H3,(H,23,29)(H2,25,26,27,28) |
InChI Key |
IQLFTFVDWCEJHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole Precursors
The benzimidazole core is synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or nitriles. A novel HBTU-promoted methodology enables efficient one-pot conversion of carboxylic acids into benzimidazoles under mild, acid-free conditions . For example:
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Step 1 : Reacting 4-methoxy-2-nitroaniline with ethyl chlorooxobutanoate yields 4-(4-methoxy-2-nitroanilino)-4-oxobutanoic acid .
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Step 2 : Catalytic hydrogenation (10% Pd/C, H₂ at 4 bar) reduces nitro groups to amines, followed by cyclization using carbonyldiimidazole (CDI) to form the benzimidazole ring .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro reduction | H₂, Pd/C, EtOH/H₂O | 89% |
| Cyclization | CDI, THF, 60°C | 78% |
Indole Core Functionalization
The 4,7-dimethoxyindole moiety is synthesized via Fischer indole synthesis or Hemetsberger-Knittel azide pyrolysis :
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Methoxy group installation : Electrophilic substitution on indole using methyl iodide and Ag₂O in DMF achieves regioselective 4,7-dimethoxy substitution .
-
Carboxamide formation : Coupling 4,7-dimethoxyindole-2-carboxylic acid with 1,4-diaminobutane via HATU/DIPEA in DCM yields the intermediate 4-(aminobutyl)-4,7-dimethoxyindole-2-carboxamide .
Critical parameters:
-
Temperature control (<40°C) prevents demethylation.
Oxobutyl Linker Installation
The oxobutyl bridge connects benzimidazole and indole units through sequential alkylation and amination :
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Alkylation : Reacting benzimidazole-2-amine with ethyl 4-bromobutyrate in acetonitrile (K₂CO₃, 80°C) forms 4-(1H-benzimidazol-2-ylamino)butyrate .
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Hydrolysis : NaOH-mediated saponification converts the ester to 4-(1H-benzimidazol-2-ylamino)butanoic acid .
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Coupling : CDI-activated acid reacts with 4-(aminobutyl)indole carboxamide in THF to form the final product .
Industrial-Scale Optimization
For bulk production, continuous flow reactors enhance efficiency:
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Microreactor conditions :
-
Residence time: 12 min
-
Temperature: 120°C
-
Pressure: 8 bar
-
-
Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.
Comparative analysis of batch vs. flow synthesis:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Yield | 72% | 88% |
| Time | 48 h | 6 h |
| Solvent use | 15 L/kg | 4 L/kg |
Mechanistic Insights and Byproduct Control
Key side reactions include:
-
Over-alkylation : Mitigated by stoichiometric control (1:1.05 amine:alkylating agent ratio) .
-
Oxidative degradation : Avoided using N₂-sparged solvents.
Byproducts identified via LC-MS :
-
N-Oxide derivatives (m/z 438.2): <2% when using antioxidant additives like BHT .
-
Dimerization products (m/z 842.5): Suppressed by dilution (0.1 M concentration) .
Green Chemistry Approaches
Recent advances emphasize sustainability:
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with benzimidazole and indole structures can exhibit potent antitumor activity. For instance, studies have shown that derivatives of benzimidazole can inhibit the activity of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. The specific compound has demonstrated significant inhibition of tumor growth in various cancer cell lines, making it a candidate for cancer therapy .
Case Study 1: Inhibition of IDO1
A study focused on the interaction of this compound with IDO1 revealed that it binds effectively within the enzyme's active site, resulting in strong inhibitory effects at low nanomolar concentrations. This suggests its potential use as an immunotherapeutic agent to enhance the efficacy of cancer treatments by overcoming immune suppression .
Case Study 2: Anticancer Activity in Cell Lines
In vitro studies have demonstrated that N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as a therapeutic agent against malignancies .
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features :
- Benzimidazole core: Known for its planar aromaticity and hydrogen-bonding capabilities, often exploited in kinase and protease inhibitors.
- 4-Oxobutyl linker : Provides conformational flexibility, enabling optimal spatial orientation for target engagement.
Comparison with Structurally Similar Compounds
Structural Analog 1: N-[4-(1,3-Dihydro-2H-Benzimidazol-2-ylideneamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS 951938-56-0)
Molecular Formula : C₂₃H₂₅N₅O₄
Molecular Weight : 435.5 g/mol
Key Differences :
- Substitution on Benzimidazole: The benzimidazole moiety in this analog exists in a 1,3-dihydro-2H-benzimidazol-2-ylideneamino form, introducing a non-aromatic, partially saturated ring system.
Implications :
Structural Analog 2: 4,7-Dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide
Molecular Formula: Not explicitly provided (estimated C₁₉H₂₁N₅O₄S based on structure). Molecular Weight: ~435–440 g/mol (approximated) .
Key Differences :
- Heterocycle Replacement : The benzimidazole is replaced with a thiazole ring, a sulfur-containing heterocycle. Thiazoles are less electron-rich than benzimidazoles, altering hydrogen-bonding and dipole interactions.
Implications :
Tabular Comparison of Key Features
| Feature | Target Compound | Analog 1 (CAS 951938-56-0) | Analog 2 (Thiazole Derivative) |
|---|---|---|---|
| Core Heterocycle | Benzimidazole (aromatic) | 1,3-Dihydro-2H-benzimidazol-2-ylideneamino | Thiazole |
| Indole Substitution | 4,7-Dimethoxy, 1H | 4,7-Dimethoxy, 1-methyl | 4,7-Dimethoxy, 1H |
| Linker | 4-Oxobutyl | 4-Oxobutyl | 4-Oxobutyl |
| Molecular Weight | ~434–440 g/mol (estimated) | 435.5 g/mol | ~435–440 g/mol (estimated) |
| Key Functional Groups | Amide, methoxy, aromatic amine | Amide, methoxy, imine | Amide, methoxy, thioether |
Research Findings and Theoretical Implications
While experimental data on the biological activity of these compounds are absent in the provided evidence, structural comparisons allow for hypotheses:
- Target Compound : The aromatic benzimidazole and flexible linker may favor interactions with kinases or DNA topoisomerases, akin to established benzimidazole-based drugs (e.g., albendazole) .
- Analog 1 : Methylation and partial saturation of the benzimidazole could reduce off-target effects but limit bioavailability.
- Analog 2 : Thiazole’s sulfur atom might confer metal-binding properties, useful in chelation therapy or metalloenzyme inhibition .
Biological Activity
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a benzimidazole moiety and an indole core, which are known to interact with various biological targets. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.4 g/mol. The unique structural features contribute to its interaction potential with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown efficacy in inhibiting tumor growth through specific interactions with enzymes and receptors involved in cancer progression.
- Immunomodulatory Effects : It may alter immune responses, providing therapeutic avenues for autoimmune diseases.
The mechanism of action involves binding to specific targets within cells, leading to modulation of their activity. The benzimidazole and indole components facilitate these interactions, which can result in significant biological effects such as:
- Inhibition of Tumor Growth : Interaction with hypoxia-inducible factors (HIFs) and apoptosis pathways.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study 1: Cytotoxicity in Tumor Cells
A study evaluated the cytotoxic effects of benzimidazole derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The results indicated that certain derivatives promoted apoptosis under hypoxic conditions, suggesting a potential application for the compound as a hypoxia-selective anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2b | A549 | 15 | Caspase activation |
| Compound 2a | WM115 | 10 | DNA damage induction |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of structurally similar indole derivatives. These compounds demonstrated significant activity against various bacterial strains, indicating that this compound may also possess similar properties.
Comparative Analysis
A comparative analysis with structurally related compounds reveals that while many share anticancer properties, the specific combination of structural features in this compound enhances its biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(1H-benzimidazol-2-ylamino)-4-methylbutyl]-5-methoxyindole | Similar indole structure; methyl substitution | Anticancer activity |
| N-[5-(1H-benzimidazol-2-ylamino)-3-pyridinyl]-4-methoxybenzenesulfonamide | Pyridine ring; sulfonamide group | Antimicrobial properties |
| 4-(1H-benzimidazol-2-yl)aniline | Simplified structure; lacks carboxamide | Antiviral activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling benzimidazole and indole-carboxamide precursors via amide bond formation. Key steps include activating the carboxylic acid group (e.g., using EDCI or HATU) and controlling pH to stabilize intermediates. Reaction optimization requires iterative adjustments of solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalyst loading (e.g., DMAP). Monitoring via TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy ensures intermediate purity. Post-synthesis purification via column chromatography (gradient elution) or recrystallization (ethanol/water) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) validates functional groups (e.g., benzimidazole NH at δ 12–13 ppm). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ=254 nm. For crystallinity analysis, X-ray diffraction (single-crystal) or PXRD is employed. FT-IR identifies carbonyl (C=O, ~1650 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Conduct all syntheses in a fume hood with PPE (gloves, lab coat, goggles). Avoid inhalation of fine powders by using solvent-wet synthesis routes. Store the compound in airtight containers under nitrogen to prevent hydrolysis. Waste disposal must follow institutional guidelines for amides and heterocycles. Pre-experiment risk assessments should address potential toxicity (e.g., Ames test for mutagenicity) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the benzimidazole and indole moieties. Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., kinase inhibitors). MD simulations (GROMACS) assess stability of ligand-receptor complexes in solvated environments. Feedback loops between computational predictions and experimental IC₅₀ values refine SAR models .
Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. aqueous buffer) or protein flexibility unaccounted for in rigid docking. Validate predictions via:
- Experimental Controls : Use reference compounds (e.g., staurosporine for kinase assays).
- Solvent Correction : Adjust computational solvation models (COSMO-RS) to match experimental conditions.
- Binding Kinetics : Surface plasmon resonance (SPR) measures on/off rates to refine docking scores .
Q. What strategies improve the compound’s solubility and bioavailability without compromising target affinity?
- Methodological Answer : Introduce hydrophilic substituents (e.g., PEG chains at the butyl linker) or salt forms (hydrochloride). Co-solvency studies (ethanol/PBS) identify optimal formulations. Bioavailability is enhanced via nanoencapsulation (PLGA nanoparticles) or cyclodextrin complexation. LogP values (HPLC-derived) should be maintained <5 to balance permeability and solubility .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform scalable synthesis in flow reactors?
- Methodological Answer : Microreactor systems (Corning AFR) enable precise control of residence time and heat transfer. Kinetic studies (UV-Vis monitoring) determine rate-limiting steps (e.g., amide coupling). Thermodynamic parameters (ΔH, ΔS) from DSC guide temperature zones in continuous-flow setups. Membrane separation (polyimide) isolates intermediates in multistep syntheses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
